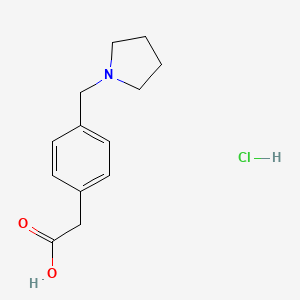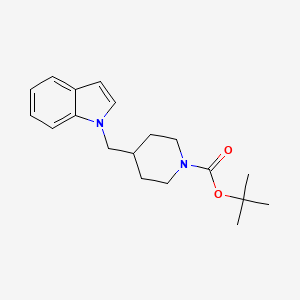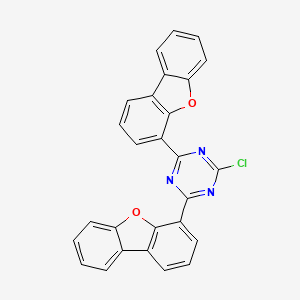![molecular formula C13H8ClFO B13979904 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde CAS No. 893637-43-9](/img/structure/B13979904.png)
4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chloro-3-fluoro[1,1’-biphenyl]-4-carboxaldehyde is an organic compound belonging to the biphenyl family It is characterized by the presence of a chlorine atom at the 4’ position, a fluorine atom at the 3’ position, and a carboxaldehyde group at the 4 position on the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3-fluoro[1,1’-biphenyl]-4-carboxaldehyde typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Chloro-3-fluoro[1,1’-biphenyl]-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: 4’-Chloro-3-fluoro[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Chloro-3-fluoro[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4’-Chloro-3-fluoro[1,1’-biphenyl]-4-carboxaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 4’-Chloro-3-fluoro[1,1’-biphenyl]-4-carboxaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules .
Comparaison Avec Des Composés Similaires
- 4’-Fluoro[1,1’-biphenyl]-4-carboxaldehyde
- 4’-Chloro[1,1’-biphenyl]-4-carboxaldehyde
- 4’-Bromo-3-fluoro[1,1’-biphenyl]-4-carboxaldehyde
Uniqueness: 4’-Chloro-3-fluoro[1,1’-biphenyl]-4-carboxaldehyde is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can enhance its utility in various synthetic and research applications .
Propriétés
Numéro CAS |
893637-43-9 |
|---|---|
Formule moléculaire |
C13H8ClFO |
Poids moléculaire |
234.65 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C13H8ClFO/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-8H |
Clé InChI |
BNWXKNHHZFORTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=C(C=C2)C=O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


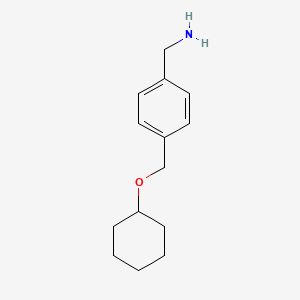
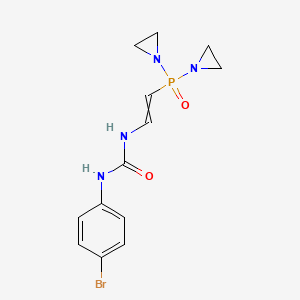
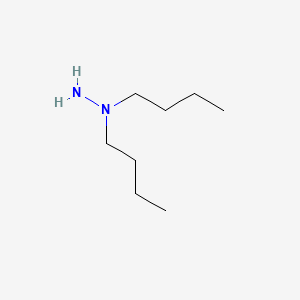
![2-Bromo-6-(8-cyclopropyl-6-fluoro-5-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-4-fluorobenzyl acetate](/img/structure/B13979847.png)


![2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester](/img/structure/B13979858.png)
